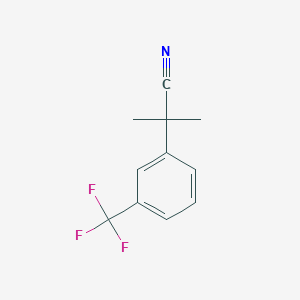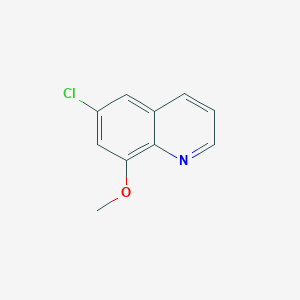![molecular formula C14H13NO2 B1427165 [4-(2-甲基吡啶-4-基)-苯基]-乙酸 CAS No. 1243245-69-3](/img/structure/B1427165.png)
[4-(2-甲基吡啶-4-基)-苯基]-乙酸
描述
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, also known as MPAA, is an organic compound used in scientific research. MPAA is a pyridine derivative that has been studied for its potential therapeutic properties.
科学研究应用
Leukemia Treatment
This compound has been studied for its potential use in leukemia treatment. It is structurally related to molecules that inhibit tyrosine kinases, which are crucial in the signaling pathways of cancer cells . By inhibiting these enzymes, it could potentially halt the proliferation of cancerous cells.
Non-Linear Optics
Derivatives of this compound have been arranged in the interlayer space of zirconium sulfophenylphosphonate, which is significant for materials with non-linear optical properties . These properties are essential for applications like optical signal processing, including optical triggering and frequency transduction.
Polymerization Catalyst
The neutral form of related compounds has been utilized for the polymerization of vinyl esters and amides. This suggests that [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid could also serve as a catalyst in polymerization processes, particularly for creating specific polymers with desired properties .
Immunosuppressive Agent Development
Some structurally similar compounds have shown high immunosuppressive activity. This indicates that [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid could be a lead compound in the development of new immunosuppressant agents, which are crucial in preventing organ transplant rejection and treating autoimmune diseases .
Anticancer Activity
A related compound has been identified as a potential candidate for the comprehensive treatment of KRAS mutant colorectal cancer. It has been tested for its anticancer activity across a range of cancer cell lines and in vivo models, suggesting that [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid may also possess similar anticancer properties .
Molecular Surface Analysis
The compound’s molecular surface and its interactions have been analyzed, revealing insights into its conformation and binding properties. This is crucial for understanding how it interacts with other molecules, which is essential for drug design and development .
Hydrogen Bond Propensity Analysis
In the context of molecular structure, the propensity for forming hydrogen bonds has been studied. This property is significant for the compound’s solubility and interaction with biological molecules, which can influence its therapeutic potential .
Structural Studies for Drug Design
The compound’s structural characteristics have been explored, particularly in relation to its freebase form. Understanding its crystal structure and conformation is vital for drug design, as it affects how the compound interacts with its target .
作用机制
Target of Action
Similar compounds with indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds, which often involve electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Nitrogen-containing heterocyclic compounds, which include this compound, are known to be extensively metabolized by cytochrome p450 3a4 . This could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds have been reported to exhibit inhibitory potency against a panel of protein kinases , suggesting that this compound might also exert its effects through kinase inhibition.
属性
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-13(6-7-15-10)12-4-2-11(3-5-12)9-14(16)17/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQVNYTDUMFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
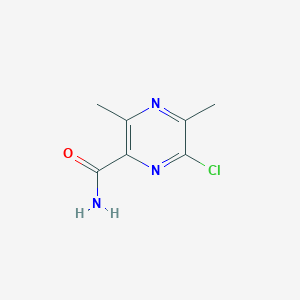
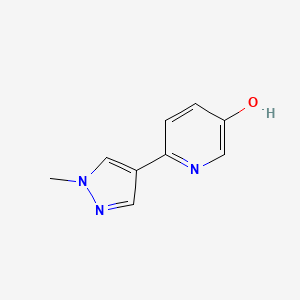
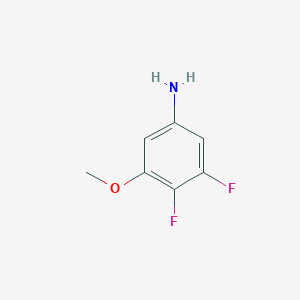
![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)

![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)
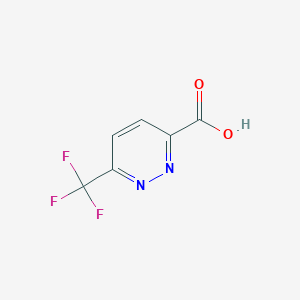
![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)
